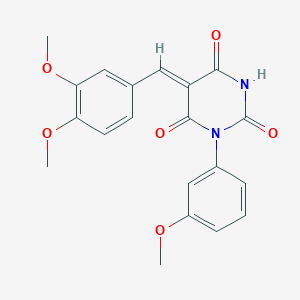![molecular formula C23H19ClN2O2 B5916474 3-chloro-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5916474.png)
3-chloro-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential applications in various scientific research fields due to its unique properties.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide involves the inhibition of specific enzymes and signaling pathways involved in inflammation and cancer growth. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which are involved in the production of inflammatory mediators and tumor growth. The compound also induces apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects
3-chloro-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide has been shown to have significant biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also inhibits the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis. The compound has been shown to have low toxicity and does not affect normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-chloro-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide has several advantages for lab experiments. The compound has high solubility in organic solvents, which makes it easy to handle and use in various assays. It also has a long shelf life and is stable under normal laboratory conditions. However, the compound has some limitations, such as its low water solubility, which can affect its bioavailability in vivo. It also requires careful handling and storage due to its potential toxicity.
Direcciones Futuras
There are several future directions for the study of 3-chloro-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide. One potential direction is to further investigate its anti-cancer activities and its potential use in cancer therapy. Another direction is to study its effects on neurodegenerative diseases and its potential use in the treatment of Alzheimer's disease. Additionally, the compound could be modified to improve its bioavailability and reduce its toxicity, which could lead to the development of novel therapeutic agents.
Métodos De Síntesis
The synthesis of 3-chloro-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide involves the reaction of 3-chlorobenzoyl chloride with 4-methylphenylhydrazine to form 3-chloro-N-(4-methylphenyl)benzamide. This intermediate is then reacted with phenylacetic acid and triethylamine to form 3-chloro-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide. The synthesis method has been optimized to obtain high yields and purity of the compound.
Aplicaciones Científicas De Investigación
3-chloro-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide has been studied for its potential applications in various scientific research fields. It has been shown to exhibit potent anti-inflammatory and anti-cancer activities. The compound has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells and reduce inflammation. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propiedades
IUPAC Name |
3-chloro-N-[(E)-3-(4-methylanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2/c1-16-10-12-20(13-11-16)25-23(28)21(14-17-6-3-2-4-7-17)26-22(27)18-8-5-9-19(24)15-18/h2-15H,1H3,(H,25,28)(H,26,27)/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRPCIRKGACBLG-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-methoxyphenyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5916392.png)


![N-(2-(2-furyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-3-methylbenzamide](/img/structure/B5916417.png)
![3,4,5-trimethoxy-N-(1-{[(3-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5916421.png)
![N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide](/img/structure/B5916436.png)
![N-{4-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide](/img/structure/B5916443.png)
![2,2,2-trifluoro-N-{4-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5916451.png)
![N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide](/img/structure/B5916459.png)
![2,2,2-trifluoro-N-{3-[N-(2-hydroxybenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5916463.png)
![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B5916467.png)
![N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B5916483.png)
![2-bromo-N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5916488.png)
![methyl 2-(1-{4-[(2,4-dichlorobenzoyl)amino]phenyl}ethylidene)hydrazinecarboxylate](/img/structure/B5916494.png)